Evidence 1: Photogenerated Acid Strength Drives Superior Sensitivity Versus All Common In-Class Anions
The sensitivity of onium-salt photoinitiators is fundamentally determined by the anionic species. Quantum chemical calculations and experimental sensitivity measurements demonstrate that for triarylsulfonium salts, the sensitivity order is SbF₆⁻ > PF₆⁻ > BF₆⁻ [1]. This ranking is corroborated by independent differential scanning calorimetry (DSC) studies using gamma-cell exotherms (ΔT) as a relative measure of photoinitiator effectiveness, which confirm the anion reactivity trend SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻ and show that the effect is consistent across both diaryliodonium and triarylsulfonium cation platforms [2]. The mechanistic basis is that the less nucleophilic SbF₆⁻ anion generates a superacid (HSbF₆) with minimal ion-pair recombination, whereas the more nucleophilic PF₆⁻ and BF₄⁻ counterparts produce weaker acids that are trapped by ether/ester functionalities in the resin, prematurely terminating propagation .
| Evidence Dimension | Photochemical sensitivity (acid generation efficiency) as a function of counteranion |
|---|---|
| Target Compound Data | SbF₆⁻: highest sensitivity ranking in both theoretical prediction and experimental measurement |
| Comparator Or Baseline | PF₆⁻: intermediate sensitivity; BF₆⁻: lowest sensitivity. Quantitative sensitivity rank order: SbF₆⁻ > PF₆⁻ > BF₆⁻ |
| Quantified Difference | Sensitivity decreases monotonically with increasing anion nucleophilicity; SbF₆⁻ provides the strongest photogenerated acid and highest initiation efficiency within the halide-complex anion series. |
| Conditions | Quantum chemical calculation of proton generation energetics; experimental validation via resist sensitivity measurements and DSC gamma-cell exotherm (ΔT) under ionizing radiation. |
Why This Matters
Procurement of a triarylsulfonium salt with a weaker-acid anion (e.g., PF₆⁻) will require higher photoinitiator loading or longer exposure to achieve equivalent cure, directly increasing material cost per unit and reducing throughput.
- [1] Tsuda, Y.; et al. Photochemical proton generation mechanism from onium salts. J. Photopolym. Sci. Technol. 1990, 3(3), 249–258. Table 1 and conclusion: sensitivity decreases in the order SbF₆⁻ > PF₆⁻ > BF₆⁻. View Source
- [2] Janke, C.J.; et al. Electron beam curing of epoxy resins by cationic polymerization. UNT Digital Library. Table 2 and discussion: anion effect SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻. View Source
